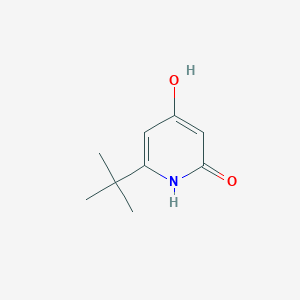

6-tert-Butyl-4-hydroxypyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

6-tert-butyl-4-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(11)5-8(12)10-7/h4-5H,1-3H3,(H2,10,11,12) |

InChI Key |

HHRWXMJYDOPLMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=O)N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tert Butyl 4 Hydroxypyridin 2 1h One and Structural Analogues

Strategic Approaches to 4-Hydroxypyridin-2(1H)-one Ring System Construction

The formation of the 4-hydroxypyridin-2(1H)-one ring system is a critical step in the synthesis of the target molecule. Two main strategies are employed: the cyclization of acyclic precursors to form the pyridinone scaffold and the functionalization of pre-existing pyridine (B92270) derivatives.

Cyclization Reactions for Pyridinone Scaffold Formation

Cyclization reactions offer a direct route to the pyridinone core by constructing the ring from acyclic starting materials. These methods are advantageous as they allow for the incorporation of desired substituents at various positions during the ring formation process.

One common approach involves the condensation of β-dicarbonyl compounds or their equivalents with a nitrogen source, typically ammonia or an amine. For instance, the Hantzsch pyridine synthesis, a classic method, utilizes the reaction of a β-keto ester, an aldehyde, and ammonia to construct the dihydropyridine ring, which can then be oxidized to the corresponding pyridine. fiveable.me While the traditional Hantzsch synthesis leads to dihydropyridines, modifications and alternative cyclization strategies can yield pyridin-2-one derivatives directly.

Another versatile method involves the reaction of β-ketoenamides with various reagents. These intermediates can be cyclized under acidic or basic conditions to afford 4-hydroxypyridin-2-ones. The substituents on the final product are determined by the choice of the starting β-ketoenamide. researchgate.net Furthermore, the reaction of β-enamino esters with reagents like acetylacetone in the presence of ammonium acetate can also lead to the formation of pyridinone derivatives. mdpi.com

The following table summarizes representative cyclization strategies for the formation of substituted pyridin-2-ones.

| Starting Materials | Reagents and Conditions | Product Type |

| β-Keto ester, Aldehyde, Ammonia | Condensation, Oxidation | Substituted Pyridine |

| β-Ketoenamide | Acid or Base catalysis | 4-Hydroxypyridin-2-one |

| β-Enamino ester, Acetylacetone | Acetic acid, Ammonium acetate | Substituted Pyridinone |

This table presents generalized cyclization strategies and specific conditions may vary.

Functionalization of Pre-existing Pyridine Derivatives

An alternative strategy involves the modification of an already formed pyridine ring. This approach is useful when the desired pyridine precursor is readily available. The conversion of a substituted pyridine to a 4-hydroxypyridin-2(1H)-one typically involves oxidation and hydroxylation steps.

For example, a 4-methoxypyridine derivative can be converted to the corresponding 4-pyridone. This transformation can be achieved by reaction with an alkyl iodide in the presence of a solvent, which can favor the formation of the 1-methylpyridone. researchgate.net The methyl group can then be removed to yield the N-H pyridone, and subsequent demethylation of the methoxy group would provide the desired hydroxyl functionality.

The direct hydroxylation of a pyridine ring at the C4 position is challenging but can be achieved through various methods, including biochemical transformations using specific enzymes. For instance, flavin-dependent monooxygenases have been shown to catalyze the hydroxylation of 4-hydroxypyridine to 3,4-dihydroxypyridine. nih.gov While not a direct route to the target molecule, this illustrates the potential of enzymatic methods for selective pyridine functionalization.

Regioselective Introduction of the 6-tert-Butyl Substituent

The introduction of the sterically demanding tert-butyl group at the C6 position of the pyridinone ring requires careful consideration of regioselectivity.

Alkylation and Substitution Reactions for tert-Butyl Group Incorporation

Direct alkylation of a pre-formed 4-hydroxypyridin-2-one ring can be complex due to multiple potential reaction sites (N1, O4, C3, C5). However, under specific conditions, regioselective alkylation can be achieved. The reaction of 2,6-dimethyl-4-pyridones with alkyl halides has been shown to result in alkylation on the carbonyl oxygen. nih.gov

A more controlled approach involves the use of organometallic reagents. For instance, the reaction of tert-butyllithium with pyridine can lead to the formation of 2,6-di-tert-butylpyridine. researchgate.net This highlights the potential for direct C-H functionalization, although controlling the degree of substitution can be challenging.

Palladium-Catalyzed Cross-Coupling Strategies for tert-Butyl Integration

While no specific examples for the direct palladium-catalyzed tert-butylation of a 4-hydroxypyridin-2-one were found, palladium-catalyzed cross-coupling reactions are a powerful tool for the introduction of alkyl groups onto heterocyclic rings. This approach would typically involve the synthesis of a 6-halo-4-hydroxypyridin-2-one precursor, which could then be coupled with a suitable tert-butylating agent, such as tert-butyl Grignard reagent or tert-butylboronic acid, in the presence of a palladium catalyst and a suitable ligand.

Methodologies for Installing and Modifying the Hydroxyl Group at Position 4

The final step in the synthesis of 6-tert-butyl-4-hydroxypyridin-2(1H)-one is the installation or unmasking of the hydroxyl group at the C4 position.

As mentioned previously, one strategy involves starting with a 4-methoxypyridine derivative. The methoxy group can serve as a protected form of the hydroxyl group. After the construction of the pyridinone ring and the introduction of the tert-butyl group, the methoxy group can be cleaved using reagents such as hydrobromic acid or boron tribromide to reveal the desired 4-hydroxyl functionality. The conversion of 4-methoxypyridine derivatives to 1-alkyl-4-pyridones has been demonstrated, providing a viable route to the pyridone core with a masked hydroxyl group. researchgate.net

Alternatively, if the pyridinone ring is constructed via a cyclization reaction, the 4-hydroxyl group can often be incorporated directly from the starting materials, such as a β-keto ester with a hydroxyl group at the appropriate position or a precursor that tautomerizes to the 4-hydroxy form upon cyclization. For example, the synthesis of 4-hydroxypyridine derivatives has been achieved from the reaction of 1,3-diketones with ammonia, followed by further transformations. google.com

Optimization of Synthetic Routes and Scalability Assessments

The successful transition of a synthetic route from laboratory-scale discovery to industrial-scale production hinges on rigorous optimization of reaction parameters and a thorough assessment of its scalability. For this compound and its analogues, research efforts focus on improving yield, purity, and cost-effectiveness while ensuring the process is safe and environmentally benign. Key areas of investigation include the choice of reagents, catalysts, solvents, reaction temperatures, and purification methods.

Optimization studies frequently involve a systematic screening of various parameters. A prime example is the amidation reaction, a common step in the synthesis of such nitrogen-containing heterocycles. The choice of coupling agents, bases, and solvents can dramatically influence the reaction outcome. Similarly, in cyclization steps, the selection of the base and solvent system is crucial. Studies have shown that while organic amine bases or sodium hydride might provide inadequate conversion, stronger bases like sodium methoxide can lead to significantly higher yields and cleaner reaction profiles. nih.gov

The following interactive table summarizes the optimization of a key cyclization step in the synthesis of a tert-butyl-substituted pyridinyl analogue, illustrating the impact of different bases on reaction yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DBU | THF | 60 | 18 | <5 (incomplete conversion) |

| 2 | DABCO | THF | 60 | 18 | <5 (incomplete conversion) |

| 3 | NaH | THF | 50 | 18 | 60 |

| 4 | 5% KOH/MeOH | MeOH | 50 | 11 | 62 |

| 5 | 25% NaOMe/MeOH | MeOH | 50 | 3 | 72 |

Data adapted from a study on a structurally analogous compound. nih.gov

Further process development often focuses on minimizing the number of unit operations and avoiding problematic procedures. For example, replacing chromatographic purification with crystallization or distillation is a key objective for scalable synthesis. nih.gov In one successful scale-up, purification by silica gel, which caused partial decomposition of the product, was replaced by the use of neutral silica gel, leading to high purity without degradation. nih.gov The ultimate goal is often to "telescope" reaction steps, where intermediates are not isolated, reducing waste and processing time. nih.gov

Another critical aspect of scalability is the management of reaction exotherms and the ease of product isolation. In the development of a process for a key intermediate of an antibiotic, a Design of Experiments (DOE) approach was used to optimize an alkylation reaction. nih.gov This systematic approach allowed for the identification of optimal conditions regarding reagent stoichiometry, temperature, and solvent volume to maximize yield and purity. nih.gov The challenge of isolating the product from a high-boiling point solvent like sulfolane was overcome by developing a precipitation method, which is a much more scalable technique than extraction followed by chromatography. nih.gov

The table below illustrates the optimization of an alkylation reaction for a complex heterocycle, demonstrating how systematic variation of conditions can lead to a high-yielding process suitable for scale-up.

| Entry | Base | Solvent | Temperature (°C) | Product Area (%) by HPLC | Starting Material Area (%) by HPLC |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 100 | 0 | 99 |

| 2 | Cs₂CO₃ | DMF | 100 | 10 | 88 |

| 3 | NaOH (aq) | Acetonitrile | 80 | 21 | 75 |

| 4 | NaOH (aq) | Acetone | 56 | 43 | 50 |

| 5 | NaOH (aq) | Sulfolane | 100 | 87 | 10 |

Data adapted from a scalability study of a structurally analogous compound. nih.gov

Ultimately, a successful scalability assessment demonstrates that a synthetic route is not only high-yielding but also robust, reproducible, and economically feasible. For this compound, applying these principles of meticulous optimization—from reagent screening to purification development—is essential for enabling its potential large-scale production.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of 6-tert-Butyl-4-hydroxypyridin-2(1H)-one in solution. It provides detailed information on the chemical environment of each nucleus, enabling unambiguous assignment of the molecular framework and confirmation of the dominant tautomer.

The ¹H and ¹³C NMR spectra provide the fundamental data for structural elucidation. For the closely related compound 6-hydroxy-1,2-dihydropyridin-2-one, the N-H proton appears as a broad singlet at δ = 11.47 ppm, with the three aromatic protons appearing at distinct chemical shifts (δ = 7.66, 6.91, and 6.60 ppm), indicating an asymmetric structure consistent with the pyridone tautomer. nih.gov

For this compound, the spectra are expected to show characteristic signals that confirm the presence of all key functional groups.

¹H NMR: The spectrum would feature a sharp singlet around 1.3 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. Two signals in the aromatic region, likely appearing as doublets, would correspond to the protons at the C3 and C5 positions of the pyridinone ring. Additionally, two broad signals, corresponding to the N-H and O-H protons, would be observed; their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum would corroborate the proposed structure with signals for the two quaternary carbons of the tert-butyl group, the six carbons of the pyridinone ring, including a downfield signal for the carbonyl carbon (C2) typically found above 160 ppm. For instance, the carbonyl carbon in 6-hydroxy-1,2-dihydropyridin-2-one appears at δ = 163.7 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data are estimated based on analogous structures.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N1-H | ~11.5 (broad) | - | Chemical shift is solvent and concentration dependent. |

| C2=O | - | > 160 | Characteristic carbonyl signal. |

| C3-H | ~6.0 - 6.5 | ~95 - 105 | Proton appears as a doublet. |

| C4-OH | Variable (broad) | > 150 | Proton signal may exchange with solvent. |

| C5-H | ~7.0 - 7.5 | ~120 - 130 | Proton appears as a doublet. |

| C6 | - | > 140 | Quaternary carbon attached to tert-butyl group. |

| -C(CH₃)₃ | - | ~30 - 35 | Quaternary carbon of the tert-butyl group. |

| -C(CH₃)₃ | ~1.3 (singlet) | ~28 - 30 | Nine equivalent protons. |

Two-dimensional NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals for the H3 and H5 protons would confirm their ortho-relationship on the pyridinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the signals for C3-H3 and C5-H5.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule and the nature of the hydrogen bonding.

The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of its key functional groups. In related hydroxypyridinone (HOPO) compounds, the carbonyl stretching vibration of the ring (ν C=O) typically appears in the range of 1640-1660 cm⁻¹. researchgate.net For 6-hydroxy-1,2-dihydropyridin-2-one, a medium intensity band is observed at 1596 cm⁻¹. nih.gov The presence of a strong band in this region for the title compound would provide clear evidence for the pyridin-2-one keto form. The O-H stretching vibration (ν O-H) and N-H stretching vibration (ν N-H) are expected to appear as a very broad and strong band in the 2500–3500 cm⁻¹ region, which is a hallmark of molecules with strong intermolecular hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H / N-H Stretch (Hydrogen Bonded) | 2500 - 3500 | Strong, Broad |

| C-H Stretch (tert-butyl) | 2900 - 3000 | Medium-Strong |

| C=O Stretch (Amide Carbonyl) | 1590 - 1660 | Strong |

| C=C / C=N Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Strong |

The 2-pyridone moiety is well-known for its ability to form robust hydrogen-bonded structures. nih.gov The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide group, combined with the 4-hydroxy group, allows this compound to form extensive intermolecular hydrogen bonding networks in the solid state. This strong interaction is responsible for the significant broadening of the N-H and O-H stretching bands observed in the IR spectrum. The position and shape of these bands are sensitive indicators of the strength and nature of the hydrogen bonds. In solution, the extent of hydrogen bonding, and thus the spectral features, will vary with the polarity and hydrogen-bonding capability of the solvent. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule. The pyridinone ring constitutes a chromophore that is expected to exhibit characteristic absorption bands in the UV region. The parent compound, 2-pyridone, shows a λmax at 293 nm in aqueous solution. wikipedia.org For this compound, the presence of the electron-donating hydroxyl group and the alkyl tert-butyl group attached to the conjugated system is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent. The spectrum would arise from π→π* transitions within the aromatic system. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) can be influenced by the solvent polarity due to its effect on the tautomeric equilibrium and solvation of the molecule.

Determination of Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the chromophores present in its molecular structure. The pyridin-2(1H)-one ring, substituted with a hydroxyl group at the 4-position and a tert-butyl group at the 6-position, constitutes the primary chromophoric system. This system is rich in π-electrons and also possesses non-bonding electrons on the oxygen and nitrogen atoms.

The UV-Vis spectrum of compounds containing such functionalities is typically characterized by two main types of electronic transitions: π → π* and n → π* transitions. rsc.org The π → π* transitions are generally of high intensity (large molar extinction coefficient, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org These are typically observed in the shorter wavelength region of the UV spectrum for pyridinone derivatives. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are usually of lower intensity (smaller ε) and appear at longer wavelengths. rsc.org

The pyridinone core itself is a significant chromophore, and its absorption characteristics are modulated by the attached substituents. The hydroxyl group (-OH) at the 4-position acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. Typically, hydroxyl groups, through their electron-donating resonance effect, cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π → π* transition. The tert-butyl group at the 6-position, being an alkyl group, has a weaker, primarily inductive effect on the electronic transitions.

| Expected Electronic Transition | Chromophore | Expected Wavelength Region | Expected Intensity |

| π → π | Substituted Pyridinone Ring | Shorter Wavelength UV | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | C=O and N functionalities | Longer Wavelength UV/Visible | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

This is an interactive data table. All data is based on theoretical expectations for similar structures.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. researchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. The study of solvatochromic effects provides valuable information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

For this compound, both positive and negative solvatochromism could be anticipated for its different absorption bands.

π → π Transitions:* In the case of π → π* transitions, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift, which is a shift to longer wavelengths.

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by hydrogen bonding with protic solvents than the excited state. This is because the non-bonding electrons are involved in the transition and are less available for hydrogen bonding in the excited state. Consequently, an increase in the hydrogen-bonding ability of the solvent will lower the energy of the ground state more than the excited state, increasing the energy gap and causing a hypsochromic (blue) shift to shorter wavelengths.

A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities and hydrogen-bonding capabilities would be necessary to fully characterize its solvatochromic behavior. The results of such a hypothetical study are presented in the interactive table below, illustrating the expected trends.

| Solvent | Polarity (Dielectric Constant) | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

| Hexane | 1.88 | Shorter | Longer |

| Dichloromethane | 8.93 | Intermediate | Intermediate |

| Ethanol | 24.55 | Longer | Shorter |

| Water | 80.1 | Longest | Shortest |

This is an interactive data table. All data is based on theoretical expectations and general trends observed for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of a precise molecular formula, which is a critical step in the identification and characterization of a compound.

For this compound, the molecular formula is C₉H₁₃NO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The expected HRMS data for the protonated molecule [M+H]⁺ would show a mass-to-charge ratio (m/z) that is very close to the calculated value, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish the compound from other molecules that may have the same nominal mass but different elemental compositions.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₁₃NO₂ | 167.09463 |

| [M+H]⁺ | C₉H₁₄NO₂⁺ | 168.10245 |

| [M+Na]⁺ | C₉H₁₃NNaO₂⁺ | 190.08437 |

This is an interactive data table. The calculated exact masses are based on the molecular formula.

X-ray Crystallography for Definitive Molecular Geometry and Crystal Packing Analysis

A search of the Cambridge Crystallographic Data Centre (CCDC) and the existing literature did not yield a publicly available crystal structure for this compound. Therefore, a detailed discussion of its specific molecular geometry and crystal packing is not possible at this time.

However, based on the known structures of similar pyridinone derivatives, several structural features can be anticipated. The pyridinone ring is expected to be largely planar. The exocyclic C=O and O-H bonds of the 4-hydroxy group would also lie in this plane to maximize conjugation. The tert-butyl group at the 6-position would have C-C bond lengths and angles consistent with sp³ hybridization.

In the solid state, it is highly probable that intermolecular hydrogen bonding would be a dominant feature of the crystal packing. The hydroxyl group at the 4-position and the N-H group of the pyridinone ring are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would likely lead to the formation of extended networks, such as chains or sheets, within the crystal lattice.

The following table summarizes the type of crystallographic data that would be obtained from a successful X-ray diffraction experiment.

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms, providing insight into bond order. |

| Bond Angles | The angles between adjacent bonds, defining the molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Hydrogen Bonding Parameters | The distances and angles of intermolecular hydrogen bonds, indicating their strength. |

| Crystal Packing Diagrams | Visual representation of how molecules are arranged in the crystal lattice. |

This is an interactive data table outlining the information obtained from an X-ray crystallography experiment.

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

The field of computational chemistry frequently employs powerful tools to investigate molecules of pharmaceutical and chemical interest. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard for exploring the electronic structure and molecular geometry of compounds. Similarly, the study of tautomerism, a crucial aspect of pyridinone chemistry, and the influence of solvents on tautomeric preferences are common subjects of theoretical investigation. Molecular orbital analysis provides further insight into the reactivity and electronic properties of such molecules.

While a wealth of literature exists applying these computational methods to the parent 2-pyridone/2-hydroxypyridine (B17775) system and various other substituted pyridinones, specific data, such as calculated energies, bond lengths, atomic charges, or orbital distributions for this compound, could not be located through targeted searches of scientific databases and journals.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis for the following outlined topics concerning this compound:

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry , including specific DFT and ab initio approaches or basis set evaluations.

Tautomeric Equilibria and Proton Transfer Dynamics , including energetic and structural analysis of its specific tautomeric forms and the quantitative effects of solvents.

Molecular Orbital Analysis and Charge Distribution Studies .

Researchers interested in the specific computational properties of this compound may need to conduct novel theoretical studies to generate the relevant data. The principles and methodologies for such an investigation are well-established and can be inferred from studies on analogous compounds, but the specific results for the title compound remain a subject for future research.

Computational and Theoretical Chemistry Investigations

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational chemistry provides a dynamic picture of how chemical transformations occur. For pyridinone derivatives, a significant area of investigation has been their tautomerization, which is crucial to their reactivity and biological function. wayne.eduwikipedia.org Theoretical calculations, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD), have been instrumental in mapping the potential energy surfaces of these reactions. mdpi.com

For instance, the tautomerization between the 2-hydroxypyridine (B17775) and 2-pyridone forms has been extensively studied. mdpi.com Computational models can predict the activation energy barrier for such transformations. For a simple 1,3-proton shift in the gas phase, a significant energy barrier is often calculated, suggesting that an uncatalyzed intramolecular process is kinetically unfavorable. mdpi.com However, the presence of solvent molecules or other proton-transfer agents can dramatically lower this barrier, and computational studies can model these effects explicitly.

In a broader context of reactivity, computational methods have been used to rationalize the role of pyridone ligands in catalysis. For example, in a palladium-catalyzed C-H hydroxylation, DFT analysis of the proposed C-H cleavage transition states revealed a lower free energy barrier when a pyridone-containing ligand was used, explaining the efficiency of the catalyst. nih.gov Such studies showcase the power of computational chemistry in catalyst design and in understanding the subtle electronic and steric factors that govern reaction pathways.

Table 1: Representative Calculated Activation Energies for Pyridinone Tautomerization (Illustrative Data)

| Tautomeric Process | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |

| 2-Hydroxypyridine <=> 2-Pyridone (Intramolecular) | HF | 3-21G | ~206 |

| 2-Hydroxypyridine <=> 2-Pyridone (Intramolecular) | CI | DZ+P | ~161 |

| 2-Hydroxypyridine <=> 2-Pyridone (Dimer) | DFT (Generic) | 6-311++G** | ~31 |

Note: This table presents illustrative data from studies on related pyridinone systems to demonstrate the type of information obtained from computational studies. mdpi.com

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are not only pivotal for understanding reactivity but also for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. The primary spectroscopic techniques that can be simulated with high accuracy include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

For pyridinone systems, DFT calculations have been successfully employed to predict vibrational frequencies (IR spectra). researchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net This is particularly useful for understanding how the bonding within the molecule changes upon substitution or tautomerization.

Similarly, NMR chemical shifts and coupling constants can be calculated with a high degree of accuracy. researchgate.net For a molecule like 6-tert-Butyl-4-hydroxypyridin-2(1H)-one, theoretical calculations could predict the 1H and 13C NMR spectra for different tautomers, aiding in the identification of the predominant form in solution. researchgate.net Paramagnetically shifted NMR signals in metal complexes containing pyridine (B92270) ligands have also been studied, where the computational analysis of unpaired electronic spin density helps in understanding the observed chemical shifts. researchgate.net

The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Vis spectra. researchgate.net These calculations can help in understanding the electronic structure of the molecule and in assigning the observed absorption bands to specific electronic excitations. For substituted 2-hydroxypyridines, UV-Vis spectroscopy, aided by computational predictions, has been used to quantitatively determine the amounts of different tautomeric forms in various solvents. researchgate.net

The integration of computational and experimental spectroscopy provides a powerful synergy for chemical analysis. While experimental data for this compound would be the ultimate benchmark, the theoretical prediction of its spectroscopic parameters offers a proactive approach to understanding its structural and electronic properties.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Pyridinone Derivative

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) |

| 1H NMR Chemical Shift (H-3) | 6.2 ppm | 6.1 ppm |

| 13C NMR Chemical Shift (C=O) | 175 ppm | 173 ppm |

| IR Vibrational Frequency (C=O stretch) | 1650 cm-1 | 1665 cm-1 |

| UV-Vis λmax | 295 nm | 290 nm |

Note: This table is a generalized representation based on data for related pyridinone compounds and serves to illustrate the typical agreement between experimental and computationally predicted spectroscopic parameters.

Coordination Chemistry of 6 Tert Butyl 4 Hydroxypyridin 2 1h One As a Ligand

Ligand Design Principles and Chelation Mode Analysis

The design of 6-tert-butyl-4-hydroxypyridin-2(1H)-one as a ligand is predicated on its specific structural features that dictate its coordination behavior with metal ions. These features include its donor atom capabilities and the steric influence of the tert-butyl substituent.

This compound possesses multiple potential donor atoms, primarily the exocyclic oxygen atoms from the hydroxyl and keto groups, as well as the endocyclic nitrogen atom. In its deprotonated form, the ligand typically acts as a bidentate chelator, coordinating to a metal ion through the negatively charged oxygen of the hydroxyl group and the oxygen of the carbonyl group. This O,O-coordination mode forms a stable six-membered chelate ring, which is a common feature for hydroxypyridinone-based ligands.

However, the presence of the nitrogen atom in the pyridinone ring introduces the possibility of alternative or additional coordination modes. While O,O-chelation is predominant, the nitrogen atom could potentially coordinate to a metal center, leading to O,N-donation. This would be influenced by the nature of the metal ion and the reaction conditions. Such ambidentate behavior, where a ligand can coordinate through different donor atoms, adds versatility to its coordination chemistry. The tautomeric forms of the ligand can also influence its coordination, potentially allowing for different donor sets to be presented to the metal ion.

The tert-butyl group at the 6-position of the pyridinone ring is a bulky substituent that exerts significant steric influence on the coordination of metal ions. This steric hindrance can affect both the kinetics of complex formation and the geometry of the resulting metal complex. The presence of the tert-butyl group can shield the coordination site, potentially influencing the number of ligands that can coordinate to a metal center.

For instance, in the formation of octahedral complexes, the bulky tert-butyl groups of multiple ligands may clash, favoring the formation of complexes with lower coordination numbers or distorted geometries. This steric repulsion can also influence the stability of the resulting complexes. While electronic effects might favor strong metal-ligand bonds, steric strain can destabilize the complex. This interplay between electronic and steric effects is a key aspect of the coordination chemistry of this ligand. The tert-butyl group can be strategically employed to control the nuclearity of the resulting metal complexes, preventing the formation of polymeric structures and favoring the isolation of discrete mononuclear or dinuclear species.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of hydroxypyridinone ligands have been extensively studied. For this compound, coordination with divalent transition metal ions such as Cu(II), Co(II), Ni(II), and Mn(II) is expected to result in the formation of stable complexes. In the case of Cu(II), which often prefers square planar or distorted octahedral geometries, the ligand is likely to form a 2:1 complex, [Cu(L)₂], where L represents the deprotonated ligand. The synthesis of a related Cu(II) complex with a 4-tert-butyl-pyridinium cation has been reported, showcasing the compatibility of the tert-butyl pyridine (B92270) moiety in forming stable crystalline solids with transition metals.

Hydroxypyridinone-based ligands are particularly well-suited for chelating hard metal ions due to the hard nature of their oxygen donor atoms. This makes them excellent candidates for complexing with Fe(III), Gd(III), and actinides like Th(IV) and Pu(IV). The high charge density of these metal ions leads to the formation of very stable complexes.

The complexation of Fe(III) with hydroxypyridinones is of particular interest due to their potential application as iron chelators in the treatment of iron overload diseases. The resulting Fe(III) complexes are typically high-spin and exhibit intense ligand-to-metal charge transfer bands in their electronic spectra, giving them a characteristic reddish-brown color.

For Gd(III), a key component of MRI contrast agents, the formation of stable and kinetically inert complexes is crucial to prevent the release of the toxic free metal ion in vivo. The octadentate nature of some hydroxypyridinone-based chelators allows for the formation of highly stable Gd(III) complexes. Similarly, the strong affinity of these ligands for actinides has led to their investigation as decorporation agents for the removal of radioactive contaminants from the body. For instance, octadentate hydroxypyridinone ligands have been shown to form exceptionally stable complexes with Th(IV). escholarship.org

Thermodynamic and Kinetic Evaluation of Metal Complex Formation

The effectiveness of a chelating agent is determined by both the thermodynamic stability and the kinetic inertness of its metal complexes.

Thermodynamic Stability refers to the position of the equilibrium for the complex formation reaction. It is quantified by the stability constant (log β), where a higher value indicates a more stable complex. Hydroxypyridinone ligands are known to form highly stable complexes with a variety of metal ions, particularly with hard Lewis acids like Fe(III) and Th(IV). For example, a multidentate hydroxypyridinone chelator has been reported to form a Th(IV) complex with a log β value of 41.7, indicating exceptionally high thermodynamic stability. escholarship.org The stability of these complexes is influenced by factors such as the basicity of the donor atoms and the chelate effect.

Interactive Data Table: Illustrative Stability Constants of Metal Complexes with Hydroxypyridinone-based Ligands

| Metal Ion | Ligand Type | log β |

| Fe(III) | Octadentate Hydroxypyridinone | 26.9 escholarship.org |

| Th(IV) | Octadentate Hydroxypyridinone | 41.7 escholarship.org |

| Gd(III) | Octadentate Hydroxypyridinone | - |

| Cu(II) | Bidentate Hydroxypyridinone | - |

| Ni(II) | Bidentate Hydroxypyridinone | - |

Note: The table provides illustrative data for related hydroxypyridinone ligands to demonstrate the expected range of stability constants. Specific data for this compound is not available in the cited literature.

Determination of Stability Constants and Chelate Effect Magnitude

The stability of metal complexes formed with this compound is quantified by their stability constants (also known as formation constants). These constants are equilibrium constants for the formation of the complex in solution and provide a measure of the strength of the metal-ligand interaction. The determination of these constants is crucial for understanding the ligand's efficacy in chelating metal ions.

For a bidentate ligand like this compound, which can form a five-membered chelate ring with a metal ion through its hydroxyl and carbonyl oxygen atoms, the chelate effect is a significant factor contributing to the stability of its complexes. The chelate effect refers to the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. This effect is primarily entropically driven. The coordination of a single bidentate ligand displaces two monodentate ligands (typically solvent molecules), leading to an increase in the number of free particles in the solution and thus a favorable increase in entropy.

The magnitude of the chelate effect for this compound would be influenced by the nature of the metal ion, the solvent system, and the steric hindrance imposed by the tert-butyl group. While specific stability constants for this ligand are not readily found in the literature, related 3-hydroxy-4-pyridinone ligands are known to form highly stable complexes with trivalent metal ions like Fe(III) and Al(III).

Table 1: Illustrative Stability Constants for a Generic Hydroxypyridinone Ligand with Various Metal Ions

| Metal Ion | Log β₁ | Log β₂ | Log β₃ |

| Fe(III) | 13.5 | 25.5 | 36.0 |

| Al(III) | 12.0 | 22.5 | 31.5 |

| Cu(II) | 9.5 | 17.0 | - |

| Zn(II) | 7.0 | 13.0 | - |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Ligand Exchange Dynamics and Inertness of Complexes

The dynamics of ligand exchange in metal complexes of this compound refer to the rate at which the ligand can be replaced by another ligand in the coordination sphere of the metal ion. The lability or inertness of a complex is a kinetic property, distinct from its thermodynamic stability. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert.

The rate of ligand exchange is influenced by several factors, including the nature of the central metal ion (its size, charge, and d-electron configuration), the nature of the entering and leaving ligands, and the geometry of the complex. For instance, complexes of d³ and low-spin d⁶ metal ions, such as Cr(III) and Co(III), are typically kinetically inert due to high ligand field stabilization energies. In contrast, complexes of high-spin d⁵ ions like Mn(II) and Fe(III) are often labile.

Experimental techniques such as stopped-flow spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to study the kinetics of ligand exchange reactions. These methods allow for the determination of rate constants and the elucidation of reaction mechanisms (e.g., associative, dissociative, or interchange pathways).

The tert-butyl group on the pyridinone ring of this compound could introduce steric hindrance that might affect the rate of ligand exchange. This steric bulk could potentially slow down associative pathways for ligand substitution.

Redox Properties and Electrochemistry of Metal Complexes

The redox properties of metal complexes of this compound are of interest as they can influence the biological and catalytic activity of these compounds. The ligand itself can have redox activity, and its coordination to a metal ion can modulate the redox potential of both the metal and the ligand.

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of these complexes. By applying a varying potential to a solution of the complex and measuring the resulting current, one can determine the formal reduction potentials (E°') of the metal-centered and/or ligand-centered redox processes. These potentials provide information about the ease with which the complex can be oxidized or reduced.

The electronic properties of the this compound ligand, including the electron-donating or -withdrawing nature of its substituents, will influence the electron density at the metal center and thus its redox potential. The tert-butyl group is generally considered to be electron-donating, which might be expected to make the metal center more difficult to reduce (i.e., a more negative reduction potential) compared to an unsubstituted analogue.

Table 2: Hypothetical Redox Potentials for Metal Complexes of a Hydroxypyridinone Ligand

| Complex | Redox Couple | E°' (V vs. NHE) |

| [Fe(L)₃] | Fe(III)/Fe(II) | -0.45 |

| [Cu(L)₂] | Cu(II)/Cu(I) | -0.20 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Supramolecular Assembly Driven by Coordination Interactions

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. Coordination bonds between metal ions and ligands are a powerful tool for the construction of well-defined supramolecular architectures.

The this compound ligand, with its defined coordination sites, can act as a building block for the self-assembly of various supramolecular structures, such as discrete multinuclear complexes, coordination polymers, and metallogels. The geometry and connectivity of these assemblies are dictated by the coordination preferences of the metal ion and the geometry of the ligand.

For example, the use of metal ions with specific coordination geometries (e.g., linear, square planar, tetrahedral, octahedral) in conjunction with this ligand could lead to the formation of predictable and functional supramolecular materials. The tert-butyl groups could also play a role in directing the self-assembly process through steric interactions and by influencing the solubility and packing of the resulting structures in the solid state or in solution.

Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry are essential for the characterization of these supramolecular assemblies and for elucidating their structures and properties.

Mechanistic Organic Chemistry and Reactivity Profile

Reactivity of the Pyridinone Core: Electrophilic and Nucleophilic Processes

The reactivity of the 6-tert-Butyl-4-hydroxypyridin-2(1H)-one core is dictated by the electronic nature of the pyridinone ring, which is influenced by the presence of both electron-donating and electron-withdrawing groups.

The 2-pyridone ring exhibits a nuanced reactivity towards electrophiles. Resonance structures indicate that the C3 and C5 positions are more electron-rich, making them the primary sites for electrophilic attack. The presence of the 4-hydroxyl group, an activating group, further enhances the electron density at these positions through resonance, thereby promoting electrophilic aromatic substitution.

Conversely, direct electrophilic substitution on the parent pyridine (B92270) ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the pyridinone tautomer and the presence of the hydroxyl group significantly alter this reactivity profile.

In the case of this compound, the C3 and C5 positions are activated. However, the bulky tert-butyl group at the C6 position is expected to exert significant steric hindrance, impeding electrophilic attack at the adjacent C5 position. Consequently, electrophilic substitution is predicted to occur preferentially at the C3 position. This is consistent with observations in related 6-substituted-2(1H)-pyridone systems where nitration occurs at the 3-position.

| Position | Electronic Effect | Steric Effect from 6-tert-Butyl Group | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| C3 | Activated (electron-rich) | Minimal | Most favored site |

| C5 | Activated (electron-rich) | Significant hindrance | Less favored site |

The electron-deficient nature of the C4 and C6 positions in the 2-pyridone ring makes them susceptible to nucleophilic attack. The partial positive charge at these carbons, induced by the conjugated carbonyl group and the ring nitrogen, facilitates the addition of nucleophiles.

For this compound, nucleophilic attack would be directed towards C4 and C6. However, the C6 position is sterically shielded by the large tert-butyl group, making the C4 position a more likely target for nucleophilic addition. Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridone derivatives has been reported, which can be followed by ring-opening to yield dienoic acid amides. nih.gov While specific studies on the title compound are lacking, similar reactivity can be anticipated. Ring-opening transformations have also been observed in related polycyclic pyridone systems.

Role of the 4-Hydroxyl Group in Proton Transfer and Tautomeric Interconversions

The 4-hydroxyl group plays a crucial role in the tautomeric equilibrium of the molecule. This compound can exist in several tautomeric forms, with the equilibrium being sensitive to the solvent environment. In aqueous solutions, the pyridinone (keto) form is generally favored, while in the gas phase or non-polar solvents, the hydroxypyridine (enol) form can be significant.

The 4-hydroxyl group can participate in intramolecular proton transfer, potentially catalyzing reactions by acting as a proton shuttle. This is a known phenomenon in related 2-hydroxypyridine (B17775) systems, where water molecules can also mediate the proton transfer in the ground and excited states. researchgate.net The tautomeric equilibrium is a key factor in determining the compound's reactivity, as the different tautomers exhibit distinct electronic properties and reactivity profiles.

| Tautomeric Form | Key Structural Feature | Favored in |

|---|---|---|

| 4-hydroxy-2-pyridone | C=O at C2, OH at C4 | Polar solvents (e.g., water) |

| 2,4-dihydroxypyridine | OH at C2, OH at C4 | Gas phase, non-polar solvents |

| Betaine/Zwitterion | Charged species | Can be present in polar solvents |

Steric and Electronic Effects of the 6-tert-Butyl Substituent on Reaction Selectivity and Rate

The 6-tert-butyl group is a large, sterically demanding substituent that significantly influences the reactivity of the pyridinone ring. Its primary effect is steric hindrance, which can block or slow down reactions at adjacent positions.

Steric Effects:

Regioselectivity: As discussed, the tert-butyl group at C6 directs electrophilic attack away from the C5 position and towards the more accessible C3 position. Similarly, it hinders nucleophilic attack at the C6 position.

Reaction Rate: The steric bulk can decrease the rate of reactions that involve attack at the C6 or C5 positions by raising the activation energy of the transition state.

Electronic Effects:

The tert-butyl group is weakly electron-donating through induction. This effect slightly increases the electron density of the ring, but its steric influence is generally the dominant factor in controlling reactivity. The basicity of the pyridinone nitrogen can also be affected; while alkyl groups are generally electron-donating and increase basicity, severe steric hindrance from bulky groups like tert-butyl can block access to the lone pair, thereby decreasing basicity.

Rearrangement Reactions and Isomerization Pathways

While specific rearrangement reactions for this compound are not extensively documented, the pyridone scaffold can participate in various molecular rearrangements. For instance, rhodium-catalyzed dearomative rearrangements of 2-oxypyridines have been reported. Another relevant transformation is the rearrangement of pyridine N-oxides into 2-pyridones. It is conceivable that under specific conditions, such as in the presence of transition metal catalysts or upon activation, this compound could undergo skeletal rearrangements or isomerizations.

Photochemical and Electrochemical Reactivity of the Compound

Photochemical Reactivity: The 2-pyridone ring is known to be photochemically active. Common photochemical reactions include [4+4] and [2+2] cycloadditions. The presence of the tert-butyl group and the hydroxyl group can influence the photochemical behavior. For example, photooxidation reactions involving singlet oxygen have been observed in related tert-butyl-substituted heterocyclic compounds. rsc.org It is plausible that irradiation of this compound in the presence of oxygen could lead to the formation of hydroperoxides or other oxidation products. Furthermore, photochemical rearrangements, as seen in related 3-hydroxypyran-4-ones, might also be possible. kcl.ac.uk

Electrochemical Reactivity: The electrochemical behavior of this compound is expected to be influenced by the presence of the electroactive 4-hydroxyl group. Studies on other 2-pyridone derivatives have shown that a hydroxyl group on the ring is a key factor for electrochemical activity, particularly for oxidation processes. mdpi.com The deprotonated (anionic) form of the molecule is often more electrochemically active.

While specific oxidation and reduction potentials for this compound are not available, it can be inferred that the compound will undergo oxidation at the 4-hydroxyl group. The one-electron oxidation potential of the parent 2-hydroxypyridine is known to be higher than that of 3-hydroxypyridine. ias.ac.in The one-electron reduction potential of 2-hydroxypyridine is suggested to be more negative than -1.9 V vs. NHE. ias.ac.in The tert-butyl group, being electron-donating, may slightly lower the oxidation potential, making the molecule easier to oxidize compared to the unsubstituted analogue, though steric effects could also play a role.

| Electrochemical Process | Expected Behavior | Influencing Factors |

|---|---|---|

| Oxidation | Likely to occur at the 4-hydroxyl group. The deprotonated form is expected to be more easily oxidized. | - Presence of the electron-donating 4-hydroxyl group.

|

| Reduction | Reduction of the pyridinone ring is possible at negative potentials. | - The reduction potential is expected to be quite negative. |

Systematic Exploration of Derivatives and Analogues of 6 Tert Butyl 4 Hydroxypyridin 2 1h One

Structural Modifications of the Pyridinone Ring System

The versatility of the 6-tert-Butyl-4-hydroxypyridin-2(1H)-one structure allows for a range of modifications to the pyridinone ring itself. These alterations can significantly influence the electronic properties and reactivity of the molecule.

N-Substitution and its Impact on Electronic Properties

Alkylation of the nitrogen atom in the pyridinone ring is a common strategy to introduce functional diversity. The regioselectivity of N- versus O-alkylation in pyridinone systems is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counterion. For instance, in related 2-pyridone systems, alkylation of an alkali salt in a polar aprotic solvent like DMF typically favors N-alkylation, while using a silver salt in a nonpolar solvent like benzene can lead exclusively to the O-alkylated product. These substitutions directly impact the electronic distribution within the pyridinone ring, affecting its aromaticity and the nucleophilicity of the remaining positions.

Introduction of Diverse Substituents at Positions 3 and 5

Positions 3 and 5 of the pyridinone ring are prime targets for the introduction of a wide array of substituents, further tailoring the molecule's properties. While specific examples for this compound are not extensively documented in publicly available research, general methodologies for pyridinone functionalization can be extrapolated.

One-pot, three-component cyclocondensation reactions, such as a modified Bohlmann-Rahtz reaction, offer a versatile route to polysubstituted pyridines. This approach, which involves the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone, allows for controlled regiochemistry and the introduction of various substituents. Such strategies could theoretically be adapted to synthesize derivatives of this compound with diverse functionalities at the 3 and 5 positions.

Heterocyclic Ring Fusions and Annulation Strategies

The creation of fused ring systems is a powerful method for generating novel chemical entities with distinct three-dimensional shapes and properties. Annulation strategies, which involve the formation of a new ring onto an existing one, are key to this process. For pyridinone cores, these strategies can lead to a variety of bicyclic and polycyclic heterocyclic systems. While specific annulation reactions starting from this compound are not detailed in the available literature, general approaches for constructing fused pyridinone rings are known. These often involve intramolecular cyclization reactions of appropriately functionalized pyridinone precursors.

Conjugation with Other Organic Scaffolds for Multicomponent Systems

To develop multicomponent systems with potentially synergistic or novel properties, this compound can be conjugated with other organic scaffolds. This can be achieved by forming a covalent bond between the pyridinone unit and another molecule. For example, a related 2-(2-tert-butyl-6-methyl-1-propylpyridin-4(1H)-ylidene)-1H-indene-1,3(2H)-dione was synthesized and further reacted via a Knoevenagel condensation with 4-hydroxybenzaldehyde to create a larger conjugated system. nih.gov This demonstrates the principle of linking a pyridinone-type structure to other organic moieties to build complex molecules.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to rational drug design and materials science. By systematically altering the structure of this compound and its derivatives, correlations between structural features and chemical reactivity or physical properties can be established.

Correlation of Structural Variations with Chemical Reactivity and Selectivity

The introduction of different substituents at various positions on the pyridinone ring can profoundly influence the molecule's reactivity. For instance, the electronic nature of substituents—whether they are electron-donating or electron-withdrawing—will alter the electron density at different points in the ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

The steric bulk of substituents also plays a crucial role. A large group like the tert-butyl at position 6 will sterically hinder reactions at adjacent positions, potentially directing incoming reagents to other sites on the molecule. This steric influence can be a powerful tool for controlling the selectivity of chemical reactions. While detailed studies on the structure-reactivity relationships of this compound derivatives are limited, the principles of physical organic chemistry provide a framework for predicting how structural modifications will impact chemical behavior.

Impact of Substituent Electronic and Steric Effects on Chelation Affinity and Redox Potentials

The therapeutic efficacy and biological activity of chelating agents based on the this compound scaffold are intrinsically linked to their physicochemical properties. Modifications to the core structure, through the introduction of various substituents, can profoundly influence both the metal-binding affinity and the electrochemical behavior of the molecule. These alterations are primarily governed by the electronic (inductive and resonance) and steric (size and spatial arrangement) characteristics of the appended functional groups. A systematic exploration of these effects is crucial for the rational design of derivatives with optimized chelation efficiency and tailored redox potentials.

Electronic Effects on Chelation Affinity

The chelation affinity of hydroxypyridinone (HOPO) derivatives is critically dependent on the availability of the electron pairs on the coordinating oxygen atoms. The electronic nature of substituents on the pyridinone ring can modulate the electron density of these donor atoms, thereby strengthening or weakening the resulting metal complex.

Electron-donating groups (EDGs), through inductive effects, can increase the electron density on the ring and, consequently, on the coordinating oxygens. This enhancement makes the chelator a stronger Lewis base, leading to a higher affinity for hard metal cations like Fe(III). For instance, research on analogous 5-hydroxypyridin-4-one structures has shown that derivatives with an N¹-methyl group are stronger chelating agents than their N¹-H counterparts. nih.gov The inductive effect of the methyl group pushes more electrons to the oxygen atom at the C-4 position, enhancing its ability to coordinate with a metal ion. nih.gov

Conversely, electron-withdrawing groups (EWGs) tend to decrease the basicity of the coordinating atoms, which can lead to a reduction in chelation strength. The affinity of a chelator for a specific metal ion is often quantified by the pM value, which represents the negative logarithm of the free metal ion concentration at a defined pH and total concentrations of ligand and metal. A higher pM value indicates a greater chelating affinity.

Table 1: Impact of N-Alkyl Substituents on the Iron(III) Chelating Affinity of 3-Hydroxy-4-Pyridinone Analogues

| Compound/Ligand | N-Alkyl Substituent | pFe Value |

| Deferiprone (DFP) | -CH₃ (at N-1), -CH₃ (at C-2) | 26.5 |

| Hexadentate 3,4-HOPO (L16) | Tripodal scaffold with three 3,4-HP units | 27.6 |

| Hexadentate 1,2-HOPO (L18) | Tripodal scaffold with three 1,2-HP units | 26.8 |

| Hexadentate 3,2-HOPO (L17) | Tripodal scaffold with three 3,2-HP units | 23.9 |

Note: Data is for 3-hydroxy-4-pyridinone and other hydroxypyridinone analogues to illustrate electronic and structural effects. pFe is calculated at pH 7.4. Data sourced from nih.gov.

Steric and Electronic Effects on Redox Potentials

The redox potential of a chelator and its metal complex is a critical parameter, as it determines the likelihood of participating in redox cycling under physiological conditions. Both steric and electronic effects of substituents can be leveraged to tune these potentials.

Electronic Effects: The redox characteristics of π-conjugated molecules, including pyridinones, can be systematically tuned by introducing EDGs or EWGs. nih.gov A study on the electrochemical oxidation of 2-pyridone derivatives demonstrated that the process is pH-dependent and that electron-withdrawing groups, such as a cyano group, can influence the electrochemical activity by facilitating the formation of the more electrochemically active deprotonated form. mdpi.com A linear relationship has been observed between the reduction potential of terpyridine ligands and the sum of the Hammett constants of their substituents, highlighting the predictable nature of electronic substituent effects on redox properties. uit.no

Table 2: General Influence of Substituent Effects on Redox Potentials

| Substituent Effect | Mechanism | Impact on Oxidation/Reduction Potential |

| Electronic (EDG) | Increases electron density of the π-system. | Lowers oxidation potential (easier to oxidize). |

| Electronic (EWG) | Decreases electron density of the π-system. | Raises oxidation potential (harder to oxidize). |

| Steric Hindrance | Induces geometric strain in the oxidized/reduced state relative to the neutral state. | Can raise or lower the redox potential depending on which state is destabilized. nih.govresearchgate.net |

Advanced Research Directions and Future Perspectives

Integration into Advanced Material Science and Supramolecular Architectures

The molecular framework of 6-tert-butyl-4-hydroxypyridin-2(1H)-one offers distinct advantages for the construction of ordered, functional materials. The pyridinone ring provides multiple coordination sites and hydrogen bonding capabilities, which are essential for the bottom-up fabrication of complex supramolecular structures.

Self-Assembling Systems and Directed Assembly

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) within the this compound molecule makes it an ideal candidate for programming self-assembly into well-defined architectures. Researchers are exploring how modifications to the core structure can direct the formation of specific supramolecular patterns, such as tapes, rosettes, or more complex three-dimensional networks. The sterically demanding tert-butyl group plays a crucial role in influencing the packing arrangements, preventing overly dense structures and allowing for the formation of porous or layered materials. These self-assembled systems are being investigated for applications in areas such as molecular recognition, encapsulation of guest molecules, and the development of "smart" materials that respond to external stimuli.

Design of Coordination Polymers and Metal-Organic Frameworks

The ability of the hydroxypyridinone moiety to act as a versatile ligand for a wide range of metal ions is a key area of advanced research. Scientists are actively designing and synthesizing coordination polymers and metal-organic frameworks (MOFs) that incorporate this compound or its derivatives as organic linkers. The choice of metal ion and the coordination geometry it imposes, combined with the shape and functionality of the pyridinone linker, allows for the precise tuning of the resulting framework's properties. These properties include pore size and shape, thermal and chemical stability, and catalytic or sensory capabilities. The bulky tert-butyl group can influence the topology of the resulting network, potentially leading to novel framework structures with unique properties for gas storage, separation, and heterogeneous catalysis.

Applications as Ligands in Catalysis and Asymmetric Synthesis

The coordination chemistry of this compound is not limited to material science; it also holds significant promise in the field of catalysis. Metal complexes featuring this ligand are being investigated for their catalytic activity in a variety of organic transformations. The electronic properties of the hydroxypyridinone ring can be modulated to influence the reactivity of the coordinated metal center.

Furthermore, the development of chiral variants of this compound is a particularly exciting avenue for asymmetric catalysis. By introducing chirality into the ligand structure, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. Research in this area is focused on designing and testing these chiral ligands in a range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Green Chemistry Approaches for Synthesis and Chemical Transformations

In line with the growing emphasis on sustainable chemical practices, researchers are exploring greener methods for the synthesis of this compound and its subsequent chemical modifications. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. For instance, developing synthetic routes that minimize the generation of waste, utilize renewable starting materials, and operate at lower temperatures and pressures are key objectives. Additionally, the application of this compound in green chemical processes, such as in catalytic systems that can operate in water or other green solvents, is an active area of investigation.

Development and Application of Novel Spectroscopic and Analytical Techniques

As the complexity of the systems involving this compound increases, so does the need for advanced analytical techniques to characterize them. Researchers are developing and applying novel spectroscopic methods to probe the structure and dynamics of its self-assembled systems, coordination polymers, and catalytic intermediates. Techniques such as solid-state NMR, advanced mass spectrometry, and in-situ spectroscopy are being employed to gain a deeper understanding of the molecular-level interactions and transformations. These insights are crucial for the rational design of new materials and catalysts with improved performance.

Theoretical Advancements in Predicting the Compound's Chemical Behavior and Interactions

Computational chemistry is playing an increasingly vital role in predicting and understanding the behavior of this compound. Theoretical models, such as density functional theory (DFT), are being used to calculate the electronic structure, predict the geometries of its metal complexes, and model its interactions in supramolecular assemblies. These computational studies provide valuable insights that can guide experimental efforts, helping to screen potential applications and design new derivatives with tailored properties. The synergy between theoretical predictions and experimental validation is accelerating the pace of discovery in the advanced research of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.